5,6-Dimethyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the condensation of 2,3-diaminopyridine with suitable aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . This method is advantageous due to its simplicity and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5,6-Dimethyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . The compound may also modulate enzyme activity or interfere with DNA synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocycle with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and materials science.
Imidazo[1,2-a]pyridine: Widely used in drug development due to its structural similarity to purines.
Uniqueness
5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,6-dimethyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(10-4-9-7)11-6(5)2/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRJZDAOSOXBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN2)N=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284331 |
Source
|
Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-56-5 |
Source
|
Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116599-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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